Ethyl 2-[(2-fluorobenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a compound that can be associated with a class of chemicals that have potential applications in pharmaceuticals, particularly as diuretics and in the synthesis of amino acid derivatives. The compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorinated aromatic moiety. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and potential applications, which can provide insights into the properties and reactivity of Ethyl 2-[(2-fluorobenzoyl)amino]acetate.
Synthesis Analysis
The synthesis of related compounds involves the use of Mannich bases and aminomethyl derivatives, as well as oxidative coupling reactions. For instance, the synthesis of a potent diuretic compound is described, which involves the aminomethyl derivative of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate . Another paper describes the oxidative coupling of ethyl 2-(disubstituted amino)acetates with indoles to produce indolylglycine derivatives . These methods could potentially be adapted for the synthesis of Ethyl 2-[(2-fluorobenzoyl)amino]acetate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . This suggests that Ethyl 2-[(2-fluorobenzoyl)amino]acetate could also exhibit specific intramolecular interactions that may influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of compounds containing fluorinated motifs and amino groups can be quite diverse. For example, the double capture of difluorocarbene by 2-aminostyrenes is reported, leading to the construction of 3-(2,2-difluoroethyl)-2-fluoroindoles . This demonstrates the potential for Ethyl 2-[(2-fluorobenzoyl)amino]acetate to undergo reactions that incorporate fluorine atoms into various molecular frameworks, which can be particularly valuable in the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 2-[(2-fluorobenzoyl)amino]acetate are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms often affects the lipophilicity, metabolic stability, and bioavailability of a compound. The analytical techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy used to characterize related compounds could be employed to determine the properties of Ethyl 2-[(2-fluorobenzoyl)amino]acetate, such as its thermal stability, solubility, and electronic properties.
Scientific Research Applications
Synthetic Pathways and Drug Development
Ethyl 2-[(2-fluorobenzoyl)amino]acetate serves as a crucial intermediate in the synthesis of complex organic compounds due to its reactive properties. For instance, it has been used in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, which are significant in the formation of several drug compounds. This synthesis involves a tandem addition-elimination-SNAr reaction, showcasing the compound's versatility in creating pharmacologically relevant structures (Bunce, Lee, & Grant, 2011).
Antitumor Activity
Research has explored the antitumor potential of amino acid ester derivatives containing 5-fluorouracil synthesized using ethyl 2-[(2-fluorobenzoyl)amino]acetate. These derivatives have shown inhibitory effects against leukemia and liver cancer cells in vitro, suggesting a promising avenue for developing new anticancer medications (Xiong et al., 2009).
Enzyme Inhibition for Diabetes Management
The compound has also been utilized in synthesizing ethyl 2-[aryl(thiazol-2-yl)amino]acetates, exhibiting significant inhibition against α-glucosidase and β-glucosidase enzymes. This property is beneficial for managing diabetes by controlling the postprandial blood glucose levels. The inhibition activity offers a foundation for developing new therapeutic agents for diabetes treatment (Babar et al., 2017).
Advancements in Glycopeptide Synthesis
In the realm of glycopeptide synthesis, the use of fluorobenzoyl protective groups, which can be derived from compounds like ethyl 2-[(2-fluorobenzoyl)amino]acetate, has demonstrated superiority in suppressing β-elimination of O-linked carbohydrates. This advancement enhances the efficiency and yield of glycopeptide synthesis, crucial for developing peptide-based therapeutics with improved stability and bioavailability (Sjölin & Kihlberg, 2001).
Continuous-Flow Synthesis for Pharmaceutical Intermediates
Furthermore, ethyl 2-[(2-fluorobenzoyl)amino]acetate has been integral in developing continuous-flow processes for producing pharmaceutical intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process highlights the compound's role in enhancing operational safety, reducing raw material consumption, and achieving higher yields, marking a significant step forward in the sustainable and efficient production of pharmaceuticals (Guo, Yu, & Su, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTXYDBYCKOOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-fluorobenzoyl)amino]acetate |
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